molecular formula C25H26N4O3 B2790516 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide CAS No. 941876-69-3

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide

Número de catálogo: B2790516
Número CAS: 941876-69-3
Peso molecular: 430.508
Clave InChI: ZHLCBZUKPVJNHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-ethoxyphenyl substituent at position 2 and an N-(3-phenylpropyl)acetamide group. The ethoxy group enhances lipophilicity, while the acetamide moiety contributes to hydrogen-bonding interactions, which may influence target binding and pharmacokinetics .

Propiedades

Número CAS

941876-69-3

Fórmula molecular

C25H26N4O3

Peso molecular

430.508

Nombre IUPAC

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C25H26N4O3/c1-2-32-21-12-10-20(11-13-21)22-17-23-25(31)28(15-16-29(23)27-22)18-24(30)26-14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-17H,2,6,9,14,18H2,1H3,(H,26,30)

Clave InChI

ZHLCBZUKPVJNHA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCCC4=CC=CC=C4

Solubilidad

not available

Origen del producto

United States

Comparación Con Compuestos Similares

N-(3-Ethylphenyl)-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0276)

  • Key Differences : The methoxy group replaces ethoxy at the phenyl ring, and the N-substituent is 3-ethylphenyl instead of 3-phenylpropyl.
  • Impact :
    • Lipophilicity : Methoxy (logP = 3.3131) vs. ethoxy (predicted higher logP due to increased alkyl chain length) .
    • Solubility : The 3-phenylpropyl group in the target compound may reduce aqueous solubility compared to 3-ethylphenyl.
    • Synthetic Accessibility : Both compounds likely share similar synthetic routes, but the ethoxy group may require longer reaction times for installation .

N-Cyclohexyl/N-Cyclopentyl Derivatives (G419-0419, G419-0425)

  • Key Differences : Cyclohexyl or cyclopentyl groups replace the 3-phenylpropyl chain.
  • Impact: Steric Effects: Bulkier cyclohexyl groups (MW = 394.47) may hinder target engagement compared to the linear 3-phenylpropyl chain (MW = 402.45 in the target) .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Analogues

  • Key Differences : A benzodioxin ring replaces the 4-ethoxyphenyl group, and the N-substituent is benzodioxin-linked.
  • Impact :
    • Electron-Donating Effects : The 3,4-dimethoxyphenyl group in this analogue may enhance electron density at the pyrazolo core, altering reactivity or binding affinity compared to the ethoxy group .

Physicochemical Properties

Property Target Compound G419-0276 G419-0419
Molecular Weight ~402 (estimated) 402.45 394.47
logP ~3.5 (predicted) 3.3131 3.3131
Polar Surface Area (Ų) ~58 (estimated) 58.664 Similar
Hydrogen Bond Donors 1 1 1

Key Observations :

  • Ethoxy vs. methoxy substitution marginally enhances lipophilicity, which may improve blood-brain barrier penetration .

Q & A

Q. What are the foundational synthetic routes for synthesizing 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Core formation : Condensation of pyrazolo-pyrazinone intermediates with substituted acetamides under reflux conditions (e.g., ethanol or THF) .

Substitution : Introduction of the 4-ethoxyphenyl group via nucleophilic aromatic substitution, requiring catalysts like Pd(PPh₃)₄ or CuI .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Conditions :

StepTemperature (°C)SolventCatalystYield (%)
180–100THFNone60–75
2120DMFPd(PPh₃)₄40–50

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1.0 mL/min to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 472.2) .

Advanced Research Questions

Q. How can experimental design principles optimize the yield of the pyrazolo-pyrazinone intermediate?

  • Methodological Answer : Use statistical design of experiments (DoE) to identify critical factors:
  • Factors : Reaction time, temperature, molar ratio of reagents.
  • Response Surface Methodology (RSM) : Central composite design to model interactions and predict optimal conditions .
    Example Workflow :

Screen factors via fractional factorial design.

Refine using Box-Behnken design to minimize trials.

Validate with triplicate runs (e.g., 85% yield at 90°C, 12 hrs, 1:1.2 reagent ratio) .

Q. How to resolve contradictions in reported pharmacological data (e.g., anti-inflammatory vs. cardiotoxic effects)?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and dosing protocols .
  • Structural Analog Comparison : Compare with analogs (e.g., 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide) to isolate substituent effects (see table below) .
CompoundSubstituentIC₅₀ (Anti-inflammatory, μM)Cardiotoxicity (hERG inhibition, μM)
Target4-Ethoxyphenyl12.3 ± 1.2>50
Analog 11,3-Benzodioxole8.9 ± 0.928.4 ± 3.1

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 5KIR) to simulate ligand-receptor interactions .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate with activity .

Data Contradiction Analysis

Q. How to address variability in reported IC₅₀ values across different studies?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using Z-scores and assess sources of variability (e.g., assay type, solvent DMSO concentration) .
  • Control Experiments : Replicate assays with internal standards (e.g., dexamethasone for anti-inflammatory assays) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.